But-2-yn-1-ol;3-nitrobenzoic acid
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Overview
Description
But-2-yn-1-ol: and 3-nitrobenzoic acid are two distinct chemical compounds with unique properties and applications. But-2-yn-1-ol, also known as 2-butyn-1-ol, is an organic compound with the formula C₄H₆O. It is a colorless liquid that is used in various chemical syntheses. On the other hand, 3-nitrobenzoic acid is an aromatic compound with the formula C₇H₅NO₄. It is a cream-colored solid used primarily as a precursor to other chemicals.
Preparation Methods
But-2-yn-1-ol: can be synthesized through several methods. One common method involves the reaction of 1,3-dichloro-2-butene with sodium carbonate, followed by treatment with sodium amide in liquid ammonia . Another method involves the use of tert-butyldiphenylsilyl chloride in the presence of imidazole and dichloromethane .
3-nitrobenzoic acid: is typically prepared by the nitration of benzoic acid at low temperatures . This process involves the addition of a nitro group to the benzene ring of benzoic acid. Another method involves the nitration of methyl benzoate followed by hydrolysis .
Chemical Reactions Analysis
But-2-yn-1-ol: undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form propynal or propargylic acid . It also participates in homocoupling reactions and can be used to inhibit corrosion of iron in acidic solutions .
3-nitrobenzoic acid: is involved in electrophilic aromatic substitution reactions due to the presence of both carboxylic acid and nitro functional groups . It can be reduced to form 3-aminobenzoic acid, which is used in the preparation of dyes .
Scientific Research Applications
But-2-yn-1-ol: is used in the synthesis of various chemical compounds, including homocoupling products and macrocyclic ethers . It is also used as a corrosion inhibitor and in the synthesis of pharmaceutical intermediates .
3-nitrobenzoic acid: has applications in scientific research, particularly in the study of ozone’s role as a decomposition reagent . It is also used as a precursor to 3-aminobenzoic acid, which is important in dye synthesis .
Mechanism of Action
The mechanism of action for But-2-yn-1-ol involves its ability to participate in various chemical reactions due to the presence of an alkyne functional group. This allows it to undergo polymerization, oxidation, and other reactions .
For 3-nitrobenzoic acid , the presence of the nitro group and carboxylic acid group influences its reactivity. The nitro group is electron-withdrawing, which increases the acidity of the compound and affects its behavior in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
But-2-yn-1-ol: can be compared to propargyl alcohol (prop-2-yn-1-ol), which also contains an alkyne functional group. Both compounds are used in similar types of chemical reactions, but But-2-yn-1-ol has a longer carbon chain .
3-nitrobenzoic acid: is similar to other nitrobenzoic acids, such as 2-nitrobenzoic acid and 4-nitrobenzoic acid. These compounds differ in the position of the nitro group on the benzene ring, which affects their chemical properties and reactivity .
Properties
CAS No. |
61898-66-6 |
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Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
but-2-yn-1-ol;3-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C4H6O/c9-7(10)5-2-1-3-6(4-5)8(11)12;1-2-3-4-5/h1-4H,(H,9,10);5H,4H2,1H3 |
InChI Key |
JVMJSRIAXAHBNK-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCO.C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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